MC1420 hAChE IC50: Direct Comparison to Racemate, Distomer, and Donepezil
MC1420 inhibits human AChE with an IC50 of 19.2 ± 3.0 nM, which is 1.9-fold more potent than the racemic mixture (±)-cis-1 (36.5 ± 5.4 nM), 19.8-fold more potent than the (+)-cis-1 distomer (380 ± 45 nM), and comparable to the clinical drug donepezil (16.1 ± 2.7 nM) [1]. This highlights the critical importance of enantiomeric purity for achieving maximal AChE inhibition [1].
| Evidence Dimension | Inhibition of human acetylcholinesterase (hAChE) |
|---|---|
| Target Compound Data | IC50 = 19.2 ± 3.0 nM |
| Comparator Or Baseline | (±)-cis-1: IC50 = 36.5 ± 5.4 nM; (+)-cis-1: IC50 = 380 ± 45 nM; Donepezil: IC50 = 16.1 ± 2.7 nM |
| Quantified Difference | MC1420 is 1.9-fold more potent than the racemate; 19.8-fold more potent than the distomer; comparable to donepezil |
| Conditions | In vitro enzymatic assay using recombinant human AChE; values are mean ± SEM of three independent experiments |
Why This Matters
This data proves that MC1420 is the active enantiomer responsible for the observed AChE inhibition of the racemate, and that its potency rivals that of the clinically validated donepezil, making it a superior choice for experiments requiring high hAChE inhibition.
- [1] Catto, M., Pisani, L., de la Mora, E., Belviso, B. D., Mangiatordi, G. F., Pinto, A., ... & Altomare, C. D. (2020). Chiral Separation, X-ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor. ACS Medicinal Chemistry Letters, 11(5), 869-876. DOI: 10.1021/acsmedchemlett.9b00656. View Source
